2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
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Overview
Description
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its unique stereochemistry, having two defined stereocenters . It is used in various scientific research applications due to its specific chemical properties.
Preparation Methods
The synthetic routes for 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde typically involve the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydrazine derivative with an aldehyde in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde can be compared with other similar compounds, such as:
Hydrazinecarboxaldehyde derivatives: These compounds share similar structural features but may differ in their specific substituents and stereochemistry.
Aldehyde derivatives: Compounds with similar aldehyde functional groups but different side chains and stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazine and aldehyde functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
1428118-40-4 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[[(2S,3R)-2-phenylmethoxypentan-3-yl]amino]formamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m0/s1 |
InChI Key |
LNEGZKZTVLXZFX-WCQYABFASA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)NNC=O |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC=O |
Origin of Product |
United States |
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